molecular formula C24H26N2O4S B10972846 3-{[3-(Cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

3-{[3-(Cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B10972846
M. Wt: 438.5 g/mol
InChI Key: FHJZVGCDWRDORB-UHFFFAOYSA-N
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Description

3-{[3-(Cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid is a complex organic compound featuring a bicyclo[2.2.2]octane core. This compound is of interest due to its potential applications in medicinal chemistry and material science. Its unique structure, which includes a thiophene ring and a bicyclo[2.2.2]octane framework, makes it a candidate for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple aromatic compounds. For instance, a common method involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Attachment of the Cyclopropylcarbamoyl Group: This step involves the introduction of the cyclopropylcarbamoyl group to the thiophene ring. This can be achieved through nucleophilic substitution reactions using cyclopropylamine and appropriate activating agents.

    Formation of the Bicyclo[2.2.2]octane Core: The bicyclo[2.2.2]octane structure can be synthesized via Diels-Alder reactions, where a diene reacts with a dienophile under thermal or catalytic conditions.

    Coupling Reactions: The final step involves coupling the thiophene derivative with the bicyclo[2.2.2]octane derivative using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction of carbonyl groups.

    Substitution Reagents: Halogens (e.g., bromine) for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s potential interactions with biological macromolecules make it a candidate for drug discovery. Its ability to form stable complexes with proteins and enzymes can be exploited to develop new therapeutic agents.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 3-{[3-(Cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes or receptors, leading to modulation of biological pathways. For instance, the compound may inhibit specific enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-{[4-(Pyrrolidine-1-carbonyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid: This compound shares the bicyclo[2.2.2]octane core but differs in the substituents on the aromatic ring.

    Bicyclo[2.2.2]octane-1-carboxylates: These compounds have a similar core structure but lack the thiophene ring and the cyclopropylcarbamoyl group.

Uniqueness

The uniqueness of 3-{[3-(Cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid lies in its combination of a bicyclo[2.2.2]octane core with a thiophene ring and a cyclopropylcarbamoyl group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

3-[[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C24H26N2O4S/c27-21(18-14-6-8-15(9-7-14)19(18)24(29)30)26-23-20(22(28)25-16-10-11-16)17(12-31-23)13-4-2-1-3-5-13/h1-5,12,14-16,18-19H,6-11H2,(H,25,28)(H,26,27)(H,29,30)

InChI Key

FHJZVGCDWRDORB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)NC5CC5

Origin of Product

United States

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